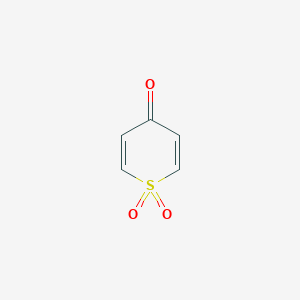

4H-thiopyran-4-one 1,1-dioxide

Description

Contextualization within the Landscape of Sulfur-Containing Heterocyclic Systems

Sulfur-containing heterocycles are a broad and important class of organic compounds that are ubiquitous in chemistry, pharmacy, and materials science. researchgate.net Thiopyrans, six-membered sulfur-containing rings, are a key subclass, and their derivatives, including thiopyranones and thiopyranthiones, have been extensively studied due to their biological activities and unique reactivities. researchgate.net

4H-thiopyran-4-one 1,1-dioxide belongs to this family, distinguished by the presence of a sulfone group (SO2) at the sulfur atom. This feature significantly influences its chemical and physical properties compared to its non-oxidized thiopyran counterparts. The synthesis of such compounds often involves the oxidation of a corresponding thiopyran or tetrahydrothiopyran (B43164) precursor. smolecule.comchembk.com For instance, tetrahydrothiopyran-4-one (B549198) can be oxidized using hydrogen peroxide to yield tetrahydrothiopyran-4-one 1,1-dioxide. smolecule.comchembk.com The presence of the sulfone group enhances the compound's polarity and stability.

The general structure of thiopyrans allows for a variety of synthetic modifications, making them versatile building blocks in organic synthesis. lookchem.com They can be functionalized to create a wide array of derivatives with tailored properties. For example, the synthesis of 2,6-diaryl-4H-thiopyran-4-one 1,1-dioxide has been reported, highlighting the potential for substitution at various positions on the thiopyran ring. lookchem.comacs.orgacs.org These structural modifications are crucial for developing new materials and potential therapeutic agents. lookchem.comcymitquimica.com

Significance of the 1,1-Dioxide Moiety in Thiopyran Chemistry

The 1,1-dioxide, or sulfone, group is a critical feature of this compound, profoundly impacting its reactivity and potential applications. The oxidation of the sulfur atom to a sulfone significantly alters the electronic properties of the thiopyran ring. This transformation enhances the electrophilic character of the molecule, making it more susceptible to nucleophilic attack. cymitquimica.com

The sulfone group's electron-withdrawing nature influences the reactivity of adjacent functional groups. For example, in cycloaddition reactions, the sulfone moiety can affect the stereoselectivity and reaction pathway. While thiophene (B33073) S-oxides have been utilized in various cycloaddition reactions due to the high stereoselectivity and versatility of the resulting products, the 1,1-dioxide derivatives of thiopyran-4-ones also exhibit unique reactivity. smolecule.com

Furthermore, the sulfone group can act as a leaving group in certain reactions, such as β-elimination, which can be a key step in synthetic pathways. nih.gov This reactivity is harnessed in the design of prodrugs, where the sulfone-containing compound can be metabolized in vivo to release an active substance. nih.gov The stability of the sulfone group, compared to the corresponding sulfoxide (B87167), also makes it a valuable component in the development of new materials with specific electronic and photochemical properties. smolecule.comlookchem.com

Academic Research Focus and Current Directions for this compound

Current academic research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. smolecule.com In organic synthesis, a primary focus is on the development of new and efficient synthetic methodologies. This includes one-pot, multi-component reactions to construct highly functionalized thiopyran rings with high regioselectivity. smolecule.com Cycloaddition reactions, such as the Diels-Alder reaction, are also being explored to create complex thiopyran frameworks with controlled stereochemistry. smolecule.com

In medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. lookchem.com For example, some derivatives have shown antimicrobial properties, making them potential candidates for the development of new antibiotics. lookchem.com The sulfone moiety is often incorporated to modulate the pharmacokinetic properties of drug candidates. nih.gov Researchers are designing and synthesizing novel derivatives to explore their therapeutic potential against various diseases. lookchem.com

In the field of materials science, the focus is on the unique photochemical and electronic properties of these compounds. smolecule.com Derivatives of this compound are being investigated for their potential use in developing new materials with specific optical characteristics. smolecule.com For instance, they have been explored as precursors for sulfone-containing analogs of tetracyanoquinodimethane, which are of interest for their electronic properties. nih.govacs.org The photoreactions of compounds like 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide have been studied to understand their behavior upon irradiation and to explore their potential in photochemical applications. thieme-connect.deoup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINDZQUZHVVTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304572 | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17396-38-2 | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17396-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4h Thiopyran 4 One 1,1 Dioxide Systems

Intrinsic Electronic Properties and Their Influence on Reactivity

The reactivity of 4H-thiopyran-4-one 1,1-dioxide is fundamentally governed by the powerful electron-withdrawing nature of the sulfone group. This functional group significantly influences the electron density distribution within the heterocyclic ring, leading to a pronounced electrophilic character.

Role of the Electron-Withdrawing Sulfone Functional Group

The sulfonyl group (-SO₂-) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate a partial positive charge. This inductive effect withdraws electron density from the thiopyranone ring, rendering the carbon atoms, particularly those in conjugation with the sulfone, more electron-deficient. This is a well-established principle in organosulfur chemistry, where sulfones are recognized for their ability to stabilize adjacent carbanions and activate double bonds towards nucleophilic attack.

In the context of this compound, the sulfone group's electron-withdrawing properties are expected to be substantial. This is supported by studies on analogous systems where the introduction of a sulfone group significantly impacts the molecule's electronic structure and reactivity. For instance, in a comparative study of plasmin inhibitors based on either a cyclohexanone (B45756) or a tetrahydro-4H-thiopyran-4-one 1,1-dioxide core, the presence of the sulfone functional group was found to be a beneficial element, increasing inhibitor potency by a factor of 3-5. This enhancement in biological activity can be attributed to the increased electrophilicity of the carbonyl group and adjacent carbons, facilitating stronger interactions with the target enzyme.

Enhanced Electrophilic Character of the Thiopyranone Ring

The electron-withdrawing effect of the sulfone group, combined with the inherent electrophilicity of the α,β-unsaturated ketone system, results in a significantly enhanced electrophilic character of the this compound ring. The β-carbon of the enone system, in particular, becomes a prime target for nucleophilic attack, a classic example of Michael addition.

This heightened electrophilicity makes the this compound system susceptible to a variety of nucleophilic addition reactions. The general reactivity of α,β-unsaturated sulfones as potent Michael acceptors is well-documented. This reactivity profile suggests that this compound will readily react with a range of soft nucleophiles, such as amines, thiols, and enolates.

Specific Reaction Pathways and Proposed Mechanisms

The unique electronic properties of this compound give rise to specific reaction pathways. Among these, the phenomenon of deuterium (B1214612) exchange provides valuable insights into the acidity of the ring protons and the mechanisms of base-catalyzed reactions.

Deuterium Exchange Phenomena in the this compound System

Deuterium exchange studies are a powerful tool for probing the lability of protons in a molecule and understanding the mechanisms of reactions involving proton transfer. In the this compound system, the protons on the carbon atoms adjacent to the sulfone and carbonyl groups are expected to be acidic and, therefore, susceptible to exchange with deuterium in the presence of a suitable deuterium source (e.g., D₂O) and a catalyst.

The deuterium exchange of the α-protons in this compound is readily facilitated by a base. The proposed mechanism for this exchange involves the initial abstraction of a proton by a base (e.g., OD⁻) from the carbon alpha to the carbonyl group and/or the sulfone group to form a resonance-stabilized enolate or a carbanion.

The increased acidity of the α-protons in this compound compared to the parent 4H-thiopyran-4-one is a direct consequence of the electron-withdrawing sulfone group. This group effectively delocalizes the negative charge of the intermediate carbanion, thereby stabilizing it and lowering the activation energy for proton abstraction. Once the carbanion is formed, it can be deuterated by reaction with a deuterium source like D₂O, completing the exchange process. The general mechanism for base-catalyzed deuterium exchange at a carbon alpha to a carbonyl group is illustrated below:

General Mechanism for Base-Catalyzed Deuterium Exchange:

Proton Abstraction: A base removes an α-proton, forming a resonance-stabilized enolate ion.

Deuteration: The enolate ion abstracts a deuteron (B1233211) from a deuterium source (e.g., D₂O) to form the α-deuterated ketone.

Due to the presence of the strongly electron-withdrawing sulfone group, the protons at the C-2 and C-6 positions of the this compound ring are expected to be significantly more acidic than those in analogous systems lacking the sulfone moiety.

Below is a data table illustrating the expected relative acidity of α-protons in different cyclic ketone systems, which provides a basis for understanding the enhanced reactivity of the target molecule.

| Compound | Structural Features | Expected Relative pKa of α-protons |

| Cyclohexanone | Saturated cyclic ketone | ~19-20 |

| Tetrahydro-4H-thiopyran-4-one | Saturated heterocyclic ketone | Similar to cyclohexanone |

| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | Saturated heterocyclic ketone with sulfone | Significantly lower (more acidic) |

| 4H-Thiopyran-4-one | α,β-Unsaturated heterocyclic ketone | Lower than saturated analogue |

| This compound | α,β-Unsaturated heterocyclic ketone with sulfone | Expected to be the most acidic |

This table is illustrative and based on established principles of organic chemistry. Actual pKa values would require experimental determination.

It is well-established that the presence of electron-withdrawing groups significantly enhances the rate of deuterium exchange. Therefore, it can be inferred that the rate of deuterium exchange in this compound would be considerably faster than in 4H-thiopyran-4-one, which in turn would be faster than in its saturated counterpart, tetrahydro-4H-thiopyran-4-one. The sulfone group in the 1,1-dioxide derivative would exert the most profound acidifying effect on the adjacent protons, leading to the highest rate of exchange.

A hypothetical comparison of the relative rates of base-catalyzed deuterium exchange is presented in the table below.

| Compound | Key Functional Groups | Expected Relative Rate of Deuterium Exchange |

| Tetrahydro-4H-thiopyran-4-one | Ketone, Thioether | Base |

| 4H-Thiopyran-4-one | α,β-Unsaturated Ketone, Thioether | Faster than saturated analogue |

| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | Ketone, Sulfone | Significantly faster than thioether |

| This compound | α,β-Unsaturated Ketone, Sulfone | Fastest |

This table represents a qualitative prediction based on the electronic effects of the functional groups.

Photochemical Transformations and Molecular Rearrangements

The photochemical behavior of this compound and its derivatives has been a subject of interest, leading to the discovery of fascinating molecular rearrangements. When subjected to photolysis, these compounds can undergo significant structural changes, often resulting in the formation of novel bicyclic systems.

For instance, the photolysis of 4-methyl-2,4,6-triphenyl-4H-thiopyran-1,1-dioxide in a chloroform (B151607) solution using a low-pressure mercury lamp (at a wavelength of 254 nm) under an argon atmosphere leads to a highly regioselective rearrangement. This process involves a gem-methylphenyl migration, yielding two stereoisomeric bicyclic products: anti-6-methyl-1,3,6-triphenyl-2-thiabicyclo[3.1.0]hex-3-ene-2,2-dioxide and syn-6-methyl-1,3,6-triphenyl-2-thiabicyclo[3.1.0]hex-3-ene-2,2-dioxide. This transformation is proposed to proceed through a thia-di-π-methane rearrangement, which involves a vinyl–vinyl bonding interaction.

Similarly, early studies on 4,4-diphenyl-4H-thiopyran-1,1-dioxide revealed that direct or sensitized photolysis results in the formation of 6,6-diphenyl-2-thiabicyclo[3.1.0]hex-3-ene-2,2-dioxide, albeit in low yields, along with a solvent addition photoproduct. These photochemical rearrangements highlight the intricate excited-state chemistry of the this compound scaffold.

The regioselectivity observed in the photorearrangement of substituted 4H-thiopyran-4-one 1,1-dioxides is a key aspect of their photochemical reactivity. The substitution pattern on the thiopyran ring significantly influences the outcome of the reaction, dictating which groups migrate and the stereochemistry of the resulting bicyclic products.

In the case of 4-methyl-2,4,6-triphenyl-4H-thiopyran-1,1-dioxide, the photorearrangement displays high regioselectivity, with a clear preference for the migration of the methyl and phenyl groups at the C4 position. The formation of both syn and anti stereoisomers of the 2-thiabicyclo[3.1.0]hex-3-ene-2,2-dioxide product suggests a stepwise or concerted mechanism that allows for different spatial arrangements of the migrating groups.

Further investigations into derivatives such as 4,4-diphenyl-2,6-di(p-methoxyphenyl)-4H-thiopyran-1,1-dioxide have also demonstrated high regioselectivity in their photorearrangement to the corresponding bicyclic photoproduct, with no byproducts resulting from the extrusion of sulfur dioxide. This contrasts with other 2,4,4,6-tetraaryl-substituted sulfone derivatives, indicating that the electronic nature of the substituents can play a crucial role in directing the reaction pathway and stabilizing the resulting products. The general trend observed in these systems points towards a predictable and regioselective rearrangement, making it a potentially useful synthetic tool for accessing complex thiabicyclo[3.1.0]hexene derivatives.

Involvement in Nucleophilic and Electrophilic Reactions

The electron-withdrawing nature of both the carbonyl and the sulfone groups in this compound renders the β-carbon of the α,β-unsaturated system highly electrophilic. This makes the molecule an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles.

Nucleophilic Reactions:

The primary mode of nucleophilic attack on the this compound system is the Michael (or 1,4-conjugate) addition. Nucleophiles add to the electrophilic β-carbon, leading to the formation of a saturated tetrahydrothiopyranone derivative. A variety of nucleophiles can participate in this reaction, including:

Thiols: Thiolates are soft nucleophiles that readily add to the β-position of α,β-unsaturated carbonyls.

Amines: Primary and secondary amines can also act as nucleophiles in aza-Michael additions.

Carbanions: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can be employed to form new carbon-carbon bonds.

The general mechanism for the Michael addition to this compound is depicted below:

| Step | Description |

|---|---|

| 1 | A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the α,β-unsaturated system. |

| 2 | The π-electrons from the double bond move to the α-carbon, and the π-electrons from the carbonyl group move to the oxygen atom, forming an enolate intermediate. |

| 3 | The enolate is protonated, typically by a protic solvent or upon workup, to yield the final 1,4-adduct. |

Electrophilic Reactions:

While the electron-deficient nature of the ring system makes it generally less reactive towards electrophiles, reactions can still occur at specific sites. The carbonyl oxygen possesses lone pairs of electrons and can be protonated or interact with Lewis acids, which can activate the system towards nucleophilic attack.

Electrophilic addition to the carbon-carbon double bond is generally disfavored due to the deactivating effect of the adjacent electron-withdrawing groups. However, under specific conditions, reactions with strong electrophiles might be possible.

Applications in Dimroth-Type 1,2,3-Triazole Synthesis

The activated methylene (B1212753) group adjacent to the sulfone and carbonyl moieties in the saturated analogue of this compound, namely dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. One notable application is in the Dimroth-type synthesis of 1,2,3-triazoles.

This reaction, often referred to as a "click reaction," involves the base-mediated condensation of an organic azide (B81097) with a compound containing an active methylene group. In this context, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as the active methylene component. The reaction proceeds at room temperature in the presence of a base-solvent system such as potassium carbonate in dimethyl sulfoxide (B87167) (DMSO).

The process leads to the formation of a novel bicyclic ring system, 1,5,6,7-tetrahydrothiopyrano[2,3-d] researchgate.netacs.orgtriazole 4,4-dioxides. A significant advantage of this method is the high purity of the products, which can often be isolated by simple filtration without the formation of side products. The versatility of this synthesis allows for the introduction of various substituents on the triazole ring by using different organic azides.

The following table summarizes the key aspects of this synthetic application:

| Feature | Description |

|---|---|

| Reactants | Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide and an organic azide (R-N₃). |

| Conditions | Base-mediated, typically K₂CO₃ in DMSO, at room temperature. |

| Product | 1,5,6,7-Tetrahydrothiopyrano[2,3-d] researchgate.netacs.orgtriazole 4,4-dioxides. |

| Advantages | High yields, high purity of products, mild reaction conditions, and operational simplicity. |

This synthetic route provides an efficient one-step method to access novel bicyclic thiopyrano[2,3-d] researchgate.netacs.orgtriazoles, which are of interest for their potential biological activities.

Spectroscopic and Structural Elucidation of 4h Thiopyran 4 One 1,1 Dioxide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the 4H-thiopyran-4-one 1,1-dioxide scaffold. One-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques provide a complete picture of the molecular connectivity and stereochemistry.

The ¹H and ¹³C NMR spectra of thiopyran derivatives provide key information about the electronic environment of the hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are highly sensitive to the presence of the electron-withdrawing sulfone (SO₂) and carbonyl (C=O) groups in the this compound ring system.

In the ¹H NMR spectrum, the protons on the heterocyclic ring are expected to appear in the downfield region due to the deshielding effects of the adjacent π-system and electronegative oxygen and sulfur atoms. For instance, in related 3,4-dihydro-2H-thiopyran 1,1-dioxide derivatives, the protons adjacent to the sulfone group show characteristic chemical shifts. researchgate.net The protons on the double bonds (vinylic protons) of the this compound ring would resonate at even lower fields.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed as a low-intensity signal in the far downfield region (around 180-200 ppm). The carbons of the C=C double bonds also appear downfield, while the carbons adjacent to the sulfone group are shifted downfield compared to analogous thiopyrans without the dioxide functional group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Dihydro-2H-thiopyran 1,1-Dioxide Derivative Data is for a related structural analog as specific data for the parent compound is not readily available.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 | 3.35-3.45 | 47.43 |

| C-3 | 2.50-2.60 | 25.50 |

| C-4 | 3.00-3.10 | 50.10 |

| C-5 | 6.20-6.30 | 125.00 |

| C-6 | 7.00-7.10 | 140.00 |

Source: Adapted from research on dihydro-2H-thiopyran 1,1-dioxides. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between the vinylic protons on the ring, helping to map out the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of substituents on the thiopyran ring in derivatives. rsc.org

Together, these advanced NMR methods provide definitive evidence for the structure of this compound and its derivatives. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. researchgate.netnih.govnih.gov The IR spectrum of this compound is dominated by strong absorption bands corresponding to the vibrations of its characteristic functional groups.

The most prominent peaks are expected to be:

Sulfone (SO₂) Group: This group gives rise to two very strong and characteristic absorption bands: one for asymmetric stretching and another for symmetric stretching.

Carbonyl (C=O) Group: A strong, sharp absorption band due to the stretching vibration of the ketone's carbonyl group. Its position can be influenced by conjugation with the double bonds in the ring.

Alkene (C=C) Group: A medium-intensity band corresponding to the stretching of the carbon-carbon double bonds within the heterocyclic ring.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfone (SO₂) | Asymmetric Stretch | 1350–1300 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | 1160–1120 | Strong |

| Carbonyl (C=O) | Stretch | 1700–1665 | Strong |

| Alkene (C=C) | Stretch | 1650–1600 | Medium |

| C-H (vinylic) | Stretch | 3100–3000 | Medium |

Source: Based on standard IR correlation tables and data for related compounds. nist.govvscht.czlibretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., GC-MS, MS-ESI, MS-EI)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.netnih.gov For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electron Ionization Mass Spectrometry (MS-EI) would be employed.

Upon ionization, the molecular ion (M⁺) would be observed, confirming the compound's molecular formula (C₅H₄O₃S) and molecular weight (144.15 g/mol ). The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of Sulfur Dioxide (SO₂): A common and often prominent fragmentation for sulfones, leading to a significant peak at [M - 64]⁺.

Loss of Carbon Monoxide (CO): Ejection of the carbonyl group, resulting in a peak at [M - 28]⁺.

Retro-Diels-Alder Reaction: Cleavage of the heterocyclic ring, which can lead to various smaller charged fragments.

Analysis of these fragments allows for the reconstruction of the original molecular structure, complementing the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The exact geometry of the six-membered ring. Studies on similar 4H-thiopyran derivatives have shown that the ring often adopts a boat or a flattened boat conformation. nih.gov

Precise bond lengths, which would show the effects of electron delocalization involving the carbonyl and sulfone groups.

Intermolecular interactions in the solid state, such as hydrogen bonds or π-stacking, which govern the crystal packing.

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Studies on 4h Thiopyran 4 One 1,1 Dioxide Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4H-thiopyran-4-one 1,1-dioxide. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electron distribution, molecular orbitals, and electrostatic potential, which are critical determinants of the molecule's stability, reactivity, and interaction capabilities.

Studies on the electronic structure of 4H-pyran-4-one and its sulfur analogues, including 4H-thiopyran-4-one, have been conducted using ab initio wavefunctions. scite.ai These investigations reveal that the inclusion of a sulfur atom and the subsequent oxidation to a sulfone significantly alters the electronic landscape of the heterocyclic ring. The sulfone group, being a strong electron-withdrawing moiety, profoundly influences the aromaticity and the electron density distribution across the ring.

Bond lengths and overlap populations suggest a degree of aromaticity in these systems, with the order of aromaticity being influenced by the heteroatoms in the ring. scite.ai For instance, the aromaticity has been proposed to follow the order: 4H-thiopyran-4-thione > 4H-thiopyran-4-one > 4H-pyran-4-thione > 4H-pyran-4-one. scite.ai The introduction of the 1,1-dioxide functionality is expected to further modulate this property.

The effects of including d orbitals in the basis sets for these calculations have also been explored, with findings indicating that major geometric features can be accurately reproduced using split valence basis sets even without the inclusion of d orbitals for sulfur. scite.ai Key electronic properties that are typically calculated include ionization energies and dipole moments, which are compared across different basis sets to ensure accuracy. scite.ai

| Property | Computational Method | Key Findings |

|---|---|---|

| Aromaticity | Ab initio wavefunctions | Low aromaticity is suggested by bond lengths and overlap populations. The order of aromaticity is influenced by the heteroatoms in the ring. scite.ai |

| Effect of d orbitals | 3-21G, 3-21G* (6d), and 3-21G* (5d) basis sets | Major geometric features can be reproduced using a split valence basis set without d orbitals. scite.ai |

| Ionization Energies and Dipole Moments | Ab initio calculations | These properties are calculated and compared across different basis sets to understand the electronic nature of the molecule. scite.ai |

Molecular Dynamics Simulations to Investigate Conformational Behavior and Reactivity

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape and reactivity of this compound systems. By simulating the atomic motions over time, MD can reveal the accessible conformations, the flexibility of the ring system, and the energetic barriers between different conformational states.

While direct MD simulation studies on this compound are not extensively reported, research on analogous systems, such as kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, offers valuable insights. nih.gov In these studies, MD simulations were employed to understand the stability of different enantiomeric conformations when bound to a biological target. nih.gov The root mean square deviation (RMSD) of the ligand-protein complex is a key parameter analyzed to assess the stability of the binding pose over the simulation time. nih.gov For instance, a stable complex is often characterized by steady RMSD fluctuations around an average value, indicating that the simulation has reached equilibrium. nih.gov

Such simulations can also elucidate the role of specific functional groups in maintaining a bioactive conformation. The conformational flexibility of the thiopyran ring, influenced by the sp3 hybridization of the sulfur in the dioxide form, can be critical for its interaction with biological targets. MD simulations can map out the energy landscape of ring puckering and identify the most stable conformations in different environments (e.g., in solution or within a protein binding site).

Theoretical Investigations of Reaction Energetics and Transition States

Theoretical investigations into the energetics and transition states of reactions involving thiopyran systems are crucial for understanding their reactivity and for designing synthetic pathways. Computational methods can be used to calculate the activation energies and reaction enthalpies of various transformations, providing a deeper understanding of the reaction mechanisms.

A key area of investigation for thiopyran derivatives is their participation in cycloaddition reactions, which are fundamental for the synthesis of this class of compounds. researchgate.netrsc.org Theoretical studies, often employing DFT, are used to distinguish between concerted and stepwise mechanisms in [4+2] cycloaddition reactions. researchgate.net By calculating the energy profiles of the reaction pathways, researchers can identify the transition state structures and determine the kinetic and thermodynamic favorability of different routes.

For example, in the synthesis of thiopyran derivatives, the regioselectivity of the reaction is a critical aspect that can be rationalized through computational analysis of the transition states. nih.gov Steric and electronic effects that govern the orientation of the reactants in the transition state can be modeled to predict the major product of a reaction. While specific studies on this compound are limited, the principles derived from studies on related thiopyran systems are highly applicable.

Molecular Docking and Binding Interaction Mechanism Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This technique is widely applied in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. For derivatives of this compound, molecular docking can provide valuable insights into their potential as therapeutic agents.

Numerous molecular docking studies have been performed on heterocyclic compounds containing sulfonamide and pyran moieties, which share structural features with this compound. nih.govscirp.orgscirp.orgnih.govmdpi.comnih.gov These studies typically involve docking the ligands into the active site of a target protein to predict their binding affinity and interaction patterns. The scoring functions used in docking algorithms provide an estimate of the binding free energy, which helps in ranking potential inhibitors.

Key interactions that are often identified in these studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of sulfonamide-containing compounds, the sulfonamide moiety is often found to form crucial hydrogen bonds with the protein backbone or specific amino acid residues. scirp.orgscirp.org The oxygen atoms of the sulfone group in this compound are expected to act as strong hydrogen bond acceptors.

| Compound Class | Target Protein | Key Findings from Docking Studies |

|---|---|---|

| Sulfone biscompounds | Farnesyl transferase and arginine methyl transferase | Good binding results were obtained, suggesting a mechanism for their cytotoxic activity. nih.gov |

| Sulfonamide-containing heterocycles | Cyclooxygenase (COX-2) | Some synthesized compounds were identified as suitable inhibitors for further modification. scirp.org |

| 4H-Pyran derivatives | CDK2 | The underlying mechanism of antiproliferative actions was studied using molecular docking simulations. nih.gov |

In Silico Studies of Ligand-Residue Interaction Networks

Beyond simple docking, more advanced in silico methods are used to analyze the complex network of interactions between a ligand and the residues of its target protein. These studies provide a more holistic view of the binding event, considering not just the direct interactions but also the allosteric effects and the role of water molecules in the binding pocket.

The analysis of protein-ligand interactions for sulfonamides and their analogues has revealed the importance of specific contacts. nih.govacs.org For example, the sulfonamide oxygens are often key binding motifs that can engage in unusual but highly conserved CH···O=S interactions with the protein. acs.org The sulfone group in this compound would be expected to participate in similar types of interactions.

Empirical considerations and scoring functions have been developed to better account for sulfur bonding interactions in protein-ligand complexes. researchgate.netacs.orgnih.gov These studies have analyzed crystal structures from the Protein Data Bank (PDB) to understand the geometry and frequency of sulfur-mediated interactions. The data reveals that sulfur can act as a σ-hole donor, interacting with Lewis bases such as the oxygen and nitrogen atoms of the protein backbone. acs.orgnih.gov

These detailed interaction network analyses are crucial for the rational design of more potent and selective inhibitors. By understanding the complete network of interactions, medicinal chemists can design modifications to the ligand that enhance favorable interactions and disrupt unfavorable ones, leading to improved therapeutic profiles.

Applications of 4h Thiopyran 4 One 1,1 Dioxide in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The stable thiopyran ring of 4H-Thiopyran-4-one 1,1-dioxide enhances its reactivity and functional versatility, allowing it to serve as a key intermediate in the development of biologically active molecules. chemimpex.com Its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it an essential building block in organic synthesis. chemimpex.com

This compound's reactivity makes it a valuable tool for constructing diverse and complex organic molecules. Its unique structure allows for the introduction of a variety of substituents, which is crucial for fine-tuning the properties of the resulting molecules. The strategic use of thiopyran templates has been demonstrated in the total synthesis of complex natural products, showcasing the compound's importance in advanced organic synthesis.

The reactivity of this compound and its derivatives has been harnessed to develop novel thiopyran-based heterocyclic systems. For instance, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related compound, serves as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems through one-pot multi-component reactions. rsc.org These reactions can lead to the formation of diverse polycyclic sulfones with potential applications in medicinal chemistry. researchgate.net

Precursors in the Synthesis of Specialized Chemical Structures

This compound is a key precursor in the synthesis of specialized chemical structures with unique electronic properties. acs.org

One of the notable applications of this compound is in the synthesis of sulfone-containing analogues of tetracyanoquinodimethane (TCNQ). acs.org These analogues are valuable as electron-transport materials in electrophotographic applications. The synthesis allows for the introduction of various substituents, enabling the fine-tuning of the acceptor and electron-transport properties of the TCNQ analogues. acs.org

Table 1: Synthesis of 2,6-Disubstituted 4H-Thiopyran-4-one 1,1-Dioxides

| Entry | R1 | R2 | Product |

| 1 | H | H | 5a |

| 2 | Ph | Ph | 5b |

| 3 | 2-thienyl | 2-thienyl | 5c |

| 4 | Ph | 2-thienyl | 5e |

| 5 | Ph | H | 5o |

This table is based on the research paper by Rule, N. G., et al. (1995). acs.org

Integration into Multi-Component Reaction (MCR) Strategies

This compound and its derivatives are valuable components in multi-component reactions (MCRs), which are efficient methods for synthesizing complex molecules in a single step. The use of related compounds like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in MCRs has led to the preparation of new cyclic sulfones. rsc.org These reactions often result in the formation of sulfur- and nitrogen-containing polyheterocyclic systems. documentsdelivered.com

Utility in Transition-Metal Catalyzed Reactions

While direct participation of this compound in transition-metal catalyzed reactions can be challenging due to potential catalyst poisoning by the sulfur atom, its derivatives can be employed in such reactions. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of pharmaceuticals and other complex molecules. researchgate.netrsc.org

For these reactions to be successful with sulfur-containing compounds, specific conditions and catalyst systems are often required to overcome the challenges posed by the sulfur atom. The choice of ligands and the oxidation state of the palladium catalyst are crucial for the success of these coupling reactions. rsc.orgsigmaaldrich.com

Medicinal Chemistry and Biological Activity of Thiopyran 4 One 1,1 Dioxide Systems

Structure-Activity Relationship (SAR) Studies in 1,1-Dioxothiopyran Scaffolds

The biological activity of compounds featuring the 1,1-dioxothiopyran core is intricately linked to their structural features. Understanding the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Influence of the Sulfone Functional Group on Biological Potency and Selectivity

The sulfone functional group in the 4H-thiopyran-4-one 1,1-dioxide scaffold plays a pivotal role in defining the biological potency and selectivity of its derivatives. This electron-withdrawing group significantly alters the electronic distribution within the molecule, thereby influencing its interactions with biological targets.

One notable example of the sulfone group's impact is seen in the design of plasmin inhibitors. A comparative study of plasmin inhibitors based on a cyclohexanone (B45756) nucleus versus a tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus revealed a significant increase in potency with the presence of the sulfone. The electron-withdrawing nature of the sulfone functional group was found to be a beneficial element for the design of these inhibitors, increasing their potency by a factor of 3 to 5 compared to their simple cyclohexanone counterparts. nih.gov For instance, a tetrahydro-4H-thiopyran-4-one 1,1-dioxide-based inhibitor exhibited an IC50 value of 5.5 µM, whereas its cyclohexanone-based analog had an IC50 of 25 µM. nih.gov

Furthermore, in the context of antiparasitic agents, the isosteric replacement of a carbonyl group with a sulfone group in naphthoquinone analogs led to compounds with high bioactivity and selectivity against Leishmania panamensis. researchgate.net This structural modification highlights the sulfone group's ability to enhance biological activity and selectivity. The degree of sulfur oxidation has been shown to significantly affect anti-kinetoplastid activity. In a series of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives, the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone resulted in an enhanced activity against both Trypanosoma cruzi and Trypanosoma brucei. nih.gov

Comparative Pharmacophore Design Utilizing Thiopyran-4-one 1,1-Dioxide Analogs

The this compound scaffold has been effectively utilized in comparative pharmacophore design to develop inhibitors for various biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

In the development of plasmin inhibitors, the tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus was compared with the cyclohexanone core. nih.gov This comparative approach demonstrated that the thiopyran-4-one 1,1-dioxide is a superior pharmacophore for this application, leading to more potent inhibitors. nih.gov The design of these inhibitors involved synthesizing pairs of compounds where one was based on the cyclohexanone core and the other on the tetrahydro-4H-thiopyran-4-one 1,1-dioxide core, allowing for a direct comparison of their inhibitory potencies. nih.gov

Impact of Substituent Effects on Bioactivity Profiles

The bioactivity profiles of this compound derivatives are significantly influenced by the nature and position of substituents on the thiopyran ring. These substituents can affect the molecule's lipophilicity, steric properties, and electronic distribution, thereby modulating its interaction with biological targets.

In a series of bis-oxidized thiopyran derivatives designed as anticancer agents, the nature of the substituents played a crucial role in their activity against non-small cell lung cancer (NSCLC) cells. For example, compound S-16, a novel bis-oxidized thiopyran derivative, was identified as a promising compound for treating NSCLC, exhibiting potent inhibitory activity against A549, H1975, and MCF-7 cancer cells with IC50 values of 4, 3.14, and 0.62 µM, respectively. mdpi.com

The antiparasitic activity of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides and sulfones is also heavily dependent on the nature of the aryl substituents. For instance, 2-pyridyl-substituted sulfones showed excellent potency against Leishmania infantum, while anisyl-substituted derivatives were less potent. nih.gov

The following table provides examples of how different substituents on the thiopyran scaffold influence its biological activity.

| Compound | Core Structure | Substituents | Biological Activity | IC50/EC50/MIC Value | Target Organism/Cell Line | Reference |

| 6 | Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | Peptide-based | Plasmin Inhibition | 5.5 µM | Plasmin | nih.gov |

| S-16 | Bis-oxidized thiopyran | Not specified | Anticancer | 0.62 µM | MCF-7 | mdpi.com |

| S-16 | Bis-oxidized thiopyran | Not specified | Anticancer | 3.14 µM | H1975 | mdpi.com |

| S-16 | Bis-oxidized thiopyran | Not specified | Anticancer | 4 µM | A549 | mdpi.com |

| 4w | 2,6-di-(2-pyridyl)-tetrahydro-thiopyran-4-one 1,1-dioxide | 2-pyridyl | Antiparasitic | 0.22 µM | T. cruzi | nih.gov |

| 4'w | 2,6-di-(2-pyridyl)-tetrahydro-thiopyran-4-one 1,1-dioxide | 2-pyridyl | Antiparasitic | 0.15 µM | L. infantum | nih.gov |

| 4d | 2,6-di-(p-anisyl)-tetrahydro-thiopyran-4-one 1,1-dioxide | p-anisyl | Antiparasitic | >50 µM | T. cruzi | nih.gov |

Exploration of Biological Activities (Focus on 1,1-Dioxothiopyran Derivatives)

Derivatives of 1,1-dioxothiopyran have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases.

Antitumor Properties of Related Thiopyranone Derivatives

Several studies have highlighted the potential of thiopyran-4-one 1,1-dioxide derivatives as antitumor agents. A series of novel bis-oxidized thiopyran derivatives were designed and synthesized, with compound S-16 emerging as a potent inhibitor of non-small cell lung cancer (NSCLC) cells. mdpi.com This compound was found to inhibit A549, H1975, and MCF-7 cancer cells with IC50 values of 4, 3.14, and 0.62 µM, respectively. mdpi.com Further investigation revealed that S-16 could block the cell cycle of H1975 cells in the G0/G1 phase and induce apoptosis in a dose-dependent manner. mdpi.com

The following table summarizes the antitumor activity of selected thiopyranone derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| S-16 | A549 (Non-small cell lung cancer) | 4 | mdpi.com |

| S-16 | H1975 (Non-small cell lung cancer) | 3.14 | mdpi.com |

| S-16 | MCF-7 (Breast cancer) | 0.62 | mdpi.com |

Antimicrobial (Antibacterial and Antifungal) and Antiparasitic Activities

Derivatives of this compound have demonstrated significant antimicrobial and antiparasitic activities.

In the realm of antibacterial research, novel tetrahydro-4(2H)-thiopyran S,S-dioxide phenyloxazolidinones have been synthesized and evaluated. researchgate.net Some of these compounds demonstrated potent antibacterial activities with minimum inhibitory concentration (MIC) values in the range of 2–4 μg/mL against various bacterial strains. researchgate.net

With regard to antiparasitic activity, 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfone derivatives have shown potent trypanocidal activity against Trypanosoma brucei brucei, Trypanosoma cruzi, and Leishmania species. nih.gov For example, 2,6-di-(2-pyridyl)-tetrahydro-thiopyran-4-one 1,1-dioxide (compound 4w) exhibited an EC50 of 0.22 µM against T. cruzi. nih.gov Furthermore, a series of 4H-thiochromen-4-one 1,1-dioxide derivatives were synthesized and assessed against parasites responsible for major tropical diseases, with many displaying EC50 values below 10 μM. researchgate.net

The table below presents the antimicrobial and antiparasitic activities of selected thiopyranone 1,1-dioxide derivatives.

| Compound | Core Structure | Activity | Target Organism | MIC/EC50 (µM) | Reference |

| 40 | Tetrahydro-4(2H)-thiopyran S,S-dioxide phenyloxazolidinone | Antibacterial | Various bacteria | 2-4 µg/mL | researchgate.net |

| 4w | 2,6-di-(2-pyridyl)-tetrahydro-thiopyran-4-one 1,1-dioxide | Antiparasitic | Trypanosoma cruzi | 0.22 | nih.gov |

| 4'w | 2,6-di-(2-pyridyl)-tetrahydro-thiopyran-4-one 1,1-dioxide | Antiparasitic | Leishmania infantum | 0.15 | nih.gov |

| Various derivatives | 4H-thiochromen-4-one 1,1-dioxide | Antiparasitic | Malaria, Leishmaniasis, Trypanosomiasis | <10 | researchgate.net |

Enzyme Inhibition Studies (e.g., Serine Protease Plasmin Inhibition)

The tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus has been identified as a potent pharmacophore in the design of enzyme inhibitors, particularly for the serine protease plasmin. nih.gov Plasmin plays a crucial role in the plasminogen system, which is involved in the proteolytic cascade that facilitates angiogenesis, a process essential for tumor growth and metastasis. nih.govmdpi.com Therefore, inhibiting plasmin is a strategic approach for blocking angiogenesis and, consequently, suppressing the growth of primary tumors and their metastases. nih.gov

Research has focused on comparing the inhibitory potency of compounds based on a tetrahydro-4H-thiopyran-4-one 1,1-dioxide core against those with a simple cyclohexanone nucleus. nih.govmdpi.com In these studies, peptide appendages are attached to the core nucleus to target the inhibitors to the enzyme's active site. mdpi.com The design aims to correctly position the electrophilic ketone moiety of the inhibitor for a reaction with the active site's serine nucleophile. mdpi.com

A comparative study of three pairs of inhibitors revealed that the presence of the electron-withdrawing sulfone group in the tetrahydro-4H-thiopyran-4-one 1,1-dioxide ring is highly beneficial for plasmin inhibition. nih.gov The sulfone group enhances the inhibitor's potency by a factor of 3 to 5 compared to the analogous cyclohexanone-based inhibitors. nih.govmdpi.com For instance, in one comparison, the cyclohexanone-based inhibitor exhibited an IC50 value of 25 µM, whereas its thiopyran-based counterpart was significantly more potent with an IC50 value of 5.5 µM. nih.govmdpi.com This demonstrates the superior efficacy of the tetrahydro-4H-thiopyran-4-one 1,1-dioxide scaffold in the design of plasmin inhibitors. nih.gov

| Inhibitor Pair | Core Structure | Compound | IC50 (µM) |

|---|---|---|---|

| Pair 1 | Cyclohexanone | 5 | 25 |

| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | 6 | 5.5 |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The development of environmentally benign and efficient synthetic methodologies for obtaining 4H-thiopyran-4-one 1,1-dioxide and its derivatives is a key area of ongoing research. Traditional synthetic methods often involve harsh reaction conditions, low yields, and the use of hazardous reagents. nih.gov Current efforts are focused on overcoming these limitations through the exploration of green chemistry principles and novel catalytic systems.

One promising approach involves the use of multicomponent reactions (MCRs), which offer a streamlined pathway to complex molecules in a single step. nih.gov Researchers are investigating new MCRs that utilize readily available starting materials and environmentally friendly solvents, such as water. nih.gov The application of ultrasound assistance in these reactions has also shown potential for reducing reaction times and improving yields. nih.gov

Furthermore, the development of robust and recyclable catalysts is a significant focus. Heterogeneous catalysts, including metal-organic frameworks (MOFs) and magnetic nanoparticles, are being explored for their potential to facilitate the synthesis of thiopyran derivatives with high efficiency and selectivity. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture, allowing for their reuse and minimizing waste.

The table below summarizes some of the modern approaches being investigated for the synthesis of thiopyran derivatives, which could be adapted and optimized for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, simplified purification. nih.gov |

| Green Catalysis | Use of water as a solvent, recyclable catalysts (e.g., Ag/TiO2). | Environmentally friendly, cost-effective, sustainable. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to accelerate reactions. | Shorter reaction times, improved yields, milder conditions. nih.gov |

| Domino Reactions | Cascade of reactions where subsequent transformations occur under the same conditions. | Increased efficiency, reduced handling of intermediates. |

Future work in this area will likely focus on the development of catalytic systems that allow for the asymmetric synthesis of chiral this compound derivatives, which are of particular interest for pharmaceutical applications.

Elucidation of New Reactivity Modes and Deeper Mechanistic Understanding

A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of novel compounds. Researchers are actively exploring new reaction pathways and employing advanced analytical techniques to gain deeper mechanistic insights.

One area of investigation is the photochemical reactivity of this scaffold. Upon UV irradiation, substituted 4H-thiopyran-1,1-dioxides can undergo regioselective rearrangements, such as a thia-di-π-methane rearrangement, to yield bicyclic stereoisomers. researchgate.net These photochemical transformations open up avenues for the synthesis of complex and unique molecular architectures that are not accessible through traditional thermal reactions.

The Diels-Alder reaction is another key area of focus for understanding the reactivity of thiopyran derivatives. nih.gov Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are helping to elucidate whether these cycloaddition reactions proceed through a concerted or stepwise mechanism. nih.gov This knowledge is critical for controlling the stereoselectivity and regioselectivity of these reactions.

Future research will likely delve into uncovering novel transition-metal-catalyzed cross-coupling reactions involving the this compound core. The development of such reactions would significantly expand the synthetic utility of this scaffold, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Expansion of Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of this compound is rapidly expanding. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are providing valuable insights into the structure, reactivity, and potential applications of this compound and its derivatives. tandfonline.com

DFT calculations are being employed to:

Predict the stereochemical outcomes of reactions involving thiopyran derivatives.

Elucidate reaction mechanisms by calculating the energies of transition states and intermediates. nih.gov

Understand the electronic properties of the molecule, which is crucial for designing new materials with specific optical or electronic characteristics.

Molecular dynamics simulations are being used to study the interactions of thiopyran-based molecules with biological targets, such as proteins and DNA. tandfonline.com These simulations can help to predict the binding affinity and mode of action of potential drug candidates, thereby accelerating the drug discovery process. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are being utilized to assess the pharmacokinetic profiles of new derivatives at an early stage of development. tandfonline.com

The future of computational studies in this field will likely involve the use of machine learning and artificial intelligence to develop predictive models for the properties and activities of novel this compound derivatives. These models could significantly streamline the design and synthesis of new compounds with desired functionalities.

Discovery of Novel Biological Activities and Exploration of Untapped Therapeutic Applications

The this compound scaffold has shown promise in a variety of therapeutic areas, and ongoing research continues to uncover new biological activities. The presence of the electron-withdrawing sulfone group has been shown to be beneficial for the design of inhibitors for enzymes such as the serine protease plasmin, which is involved in angiogenesis, a key process in tumor growth. nih.gov

Derivatives of the related thiochromen-4-one 1,1-dioxide have demonstrated significant activity against tropical disease parasites, including those that cause malaria, leishmaniasis, and trypanosomiasis. nih.gov These compounds have been shown to act as allosteric modulators of key parasitic enzymes. nih.gov

Recent studies have also highlighted the anticancer potential of thiopyran derivatives. For instance, certain bis-oxidized thiopyran derivatives have been shown to inhibit the growth of non-small cell lung cancer cells by targeting the epidermal growth factor receptor (EGFR). rsc.org The table below highlights some of the promising therapeutic applications of this class of compounds.

| Therapeutic Area | Mechanism of Action | Research Findings |

| Anticancer | Inhibition of angiogenesis via plasmin inhibition. nih.gov | The sulfone group enhances inhibitor potency. nih.gov |

| Antiparasitic | Allosteric modulation of parasitic enzymes. nih.gov | Active against malaria, leishmaniasis, and trypanosomiasis parasites. nih.gov |

| Anticancer (NSCLC) | Targeting the Epidermal Growth Factor Receptor (EGFR). rsc.org | A lead compound showed significant tumor growth inhibition in vivo. rsc.org |

Future research in this area will focus on exploring a wider range of biological targets and therapeutic indications. This includes investigating the potential of this compound derivatives as antiviral, anti-inflammatory, and neuroprotective agents. The synthesis of compound libraries and high-throughput screening will be instrumental in identifying new lead compounds for drug development.

Design and Synthesis of Advanced Materials Incorporating Thiopyran-4-one 1,1-Dioxide Scaffolds

The unique properties of the this compound scaffold also make it an attractive component for the design of advanced materials. The rigid heterocyclic ring and the presence of the sulfone group can impart desirable thermal and electronic properties to polymers and other materials.

One emerging application is in the field of polymer chemistry. Dihydro-2H-thiopyran functionalized polyethylene (B3416737) glycol has been synthesized via a hetero-Diels-Alder reaction, demonstrating the potential for incorporating this scaffold into polymers using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. rsc.org This could lead to the development of novel polymers with tailored properties for applications in drug delivery, coatings, and electronics.

The chromophoric nature of the 4H-thiopyran-4-one system also suggests potential applications in the development of organic dyes and pigments. The electronic properties can be tuned by introducing different substituents onto the thiopyran ring, which could lead to materials with specific absorption and emission characteristics for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Future research will likely focus on the synthesis and characterization of a wider range of materials incorporating the this compound scaffold. This includes the development of novel copolymers, conductive polymers, and materials with interesting non-linear optical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H-thiopyran-4-one 1,1-dioxide and its derivatives?

- Methodological Answer : The compound is commonly synthesized via oxidation of thiopyranones using hydrogen peroxide or peracetic acid under controlled acidic conditions. For substituted derivatives, Knoevenagel condensation with aldehydes (e.g., 4-phenoxybenzaldehyde) is employed to form bis-arylidene derivatives. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid polymerization, as seen in failed cycloadditions with non-activated acetylenes .

- Example : Tetrahydro-4H-thiopyran-4-one 1,1-dioxide reacts with p-anisaldehyde to yield (3Z,5Z)-bis[(4-methoxyphenyl)methylene] derivatives in 50% yield, confirmed by NMR and IR .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- NMR : Distinct shifts for C-2, C-3, and C-4a (e.g., 185.8 ppm for carbonyl in bis-arylidene derivatives) .

- IR : Strong absorption bands at 1659–1666 cm (C=O stretch) and 1125–1318 cm (SO symmetric/asymmetric stretches) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 384 for bis-p-methoxyphenyl derivatives) with fragmentation patterns indicating SO loss .

Q. What are the common substituent effects on the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity at the α-positions, facilitating nucleophilic attacks or cycloadditions. Steric hindrance from bulky substituents (e.g., 3,5-diphenyl groups) can block reaction sites, as observed in failed thiepin formation with diphenylacetylene .

Advanced Research Questions

Q. How do electronic and steric factors dictate regioselectivity in halogenation reactions?

- Methodological Answer : Halogenation (Cl, Br) occurs exclusively at the 3- and 3,5-positions due to resonance stabilization of the intermediate carbocation. Substituents at 2,6-positions (e.g., methyl or phenyl groups) do not alter this regioselectivity but increase base sensitivity, leading to decomposition rather than substitution .

- Data Contradiction : Despite expectations of substituent-directed halogenation, all derivatives follow the same regioselective pattern, emphasizing the dominance of electronic over steric effects .

Q. How can researchers resolve contradictions in cycloaddition reaction outcomes with acetylenes?

- Methodological Answer : Contrasting results (e.g., successful thiepin formation with activated acetylenes vs. polymerization with 2- or 3-hexyne) highlight the need for:

- Substituent Matching : Electron-deficient acetylenes (e.g., dimethylacetylenedicarboxylate) align with the electron-deficient thiopyranone system, enabling [4+2] cycloaddition.

- Solvent Screening : Non-polar solvents (e.g., benzene) minimize side reactions but require UV monitoring to detect charge-transfer complexes .

Q. What strategies stabilize halogenated derivatives for further functionalization?

- Methodological Answer : Halogenated derivatives (e.g., 3-bromo-4H-thiopyran-4-one 1,1-dioxide) are highly base-sensitive. Stabilization methods include:

- Low-Temperature Reactions : Conduct substitutions at −78°C in anhydrous THF.

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups at reactive sites before halogenation .

Guidelines for Experimental Design

- Synthetic Optimization : Use DOE (Design of Experiments) to vary solvent polarity, catalyst loading, and temperature.

- Contradiction Analysis : Cross-reference spectral data with computational models (e.g., Gaussian for IR/NMR prediction) to validate unexpected products.

- Safety Protocols : Halogenated derivatives require handling under inert atmospheres due to base sensitivity and potential SO release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.